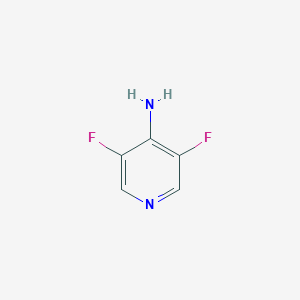

3,5-Difluoropyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAOYJHUAQFFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372209 | |

| Record name | 3,5-Difluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159783-22-9 | |

| Record name | 3,5-Difluoro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159783-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159783-22-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluoropyridin-4-amine: A Core Building Block in Modern Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoropyridin-4-amine is a fluorinated pyridine derivative that has emerged as a critical structural motif and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of two fluorine atoms flanking the C4-amino group imparts a unique combination of electronic and physicochemical properties. These properties include modulated basicity of the amino group, altered reactivity of the pyridine ring, and the potential to enhance the metabolic stability and pharmacokinetic profiles of bioactive molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 159783-22-9, is a solid compound at room temperature. The fluorine atoms, being the most electronegative elements, exert a strong inductive electron-withdrawing effect on the pyridine ring. This electronic perturbation is central to the compound's unique characteristics.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 159783-22-9 | [1][2] |

| Molecular Formula | C₅H₄F₂N₂ | [1][2][3] |

| Molecular Weight | 130.10 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Amino-3,5-difluoropyridine, 3,5-Difluoro-4-pyridinamine | [1][2] |

| Physical Form | White to Yellow Solid | |

| Melting Point | 102-105 °C | [3] |

| Boiling Point | 175 °C | [3] |

| InChI Key | XWAOYJHUAQFFMT-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=C(C(=C(C=N1)F)N)F | [3] |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Molecular Structure and Electronic Profile

The structure of this compound is defined by a pyridine core functionalized with an amino group at the 4-position and fluorine atoms at the 3 and 5 positions. This specific arrangement creates a molecule with distinct electronic and steric features that are highly valuable in molecular design.

Caption: Key structural features and their electronic consequences.

The two ortho-fluorine atoms significantly lower the pKa of the pyridinic nitrogen and the exocyclic amino group through induction, making them less basic than in 4-aminopyridine. This attenuation of basicity can be critical in drug design to avoid off-target interactions or improve oral bioavailability.[4] Furthermore, the incorporation of fluorine is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5]

Synthesis and Manufacturing

While multiple synthetic routes can be envisioned, a common and logical approach involves the nucleophilic aromatic substitution (SₙAr) on a polyfluorinated pyridine precursor. The high electrophilicity of the C4 position in compounds like 3,4,5-trifluoropyridine, activated by the flanking fluorine atoms, makes it highly susceptible to attack by nucleophiles.

Representative Synthetic Workflow: SₙAr Approach

The following protocol describes a representative synthesis based on established chemical principles for the formation of aminopyridines from polyfluorinated precursors.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

3,4,5-Trifluoropyridine (1 equivalent)

-

Ammonium hydroxide (28-30% aqueous solution, 5-10 equivalents)

-

Dimethyl sulfoxide (DMSO) or Dioxane

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 3,4,5-trifluoropyridine (1 eq.) in DMSO.

-

Reagent Addition: Add ammonium hydroxide solution (5-10 eq.) to the vessel.

-

Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). The rationale for using a sealed vessel and heat is to maintain the concentration of the volatile ammonia nucleophile and provide sufficient activation energy for the SₙAr reaction.

-

Workup: Cool the reaction mixture to room temperature. Carefully vent the vessel. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual DMSO and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. The purity can be confirmed by ¹H NMR, LC-MS, and melting point analysis.

Reactivity and Applications in Synthesis

The utility of this compound stems from its predictable reactivity, primarily centered around the nucleophilic amino group.

-

Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides to form the corresponding amides and sulfonamides, which are common functionalities in drug molecules.

-

N-Alkylation: It can be alkylated under standard conditions, although the reduced nucleophilicity of the amine may require slightly more forcing conditions compared to non-fluorinated analogues.

-

Coupling Reactions: The amine serves as a potent nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the construction of complex aryl-amino-pyridine structures.

-

Diazotization: The primary amine can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups at the 4-position.[6]

The presence of the flanking fluorine atoms makes this building block particularly valuable in drug discovery.[5] Pyrimidine and pyridine scaffolds are prevalent in a vast number of FDA-approved drugs, and fluorination is a proven strategy to optimize their therapeutic potential.[7][8]

Key Application Areas:

-

Oncology: Used in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif and the fluorine atoms can enhance binding affinity and metabolic stability.

-

Anti-inflammatory Agents: Serves as a core for novel anti-inflammatory drugs.[5]

-

Agrochemicals: Employed in the creation of advanced herbicides and fungicides, where fluorine substitution can increase efficacy and environmental stability.[5]

-

Neuroscience: The scaffold is relevant for developing agents targeting central nervous system (CNS) disorders, where lipophilicity and metabolic stability are paramount for crossing the blood-brain barrier.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendation: Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in molecular design. Its unique structural and electronic properties, conferred by the ortho-fluorine atoms, provide medicinal and agricultural chemists with a powerful building block to address challenges related to potency, selectivity, and pharmacokinetics. The synthetic accessibility and predictable reactivity of this compound ensure its continued importance in the development of next-generation pharmaceuticals and crop protection agents.

References

-

PubChem. (n.d.). 3,5-Difluoropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Amino-3,5-difluoropyridine, 97%, Thermo Scientific. Retrieved from [Link]

- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

-

J&K Scientific. (n.d.). This compound, 98% | 159783-22-9. Retrieved from [Link]

- Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. IUCrData, 8(7).

-

European Patent Office. (n.d.). Preparation of difluorpyridine compounds - EP 0146924 A2. Retrieved from [Link]

- Loidreau, Y., et al. (2013). First synthesis of 4-aminopyrido[2',3':4,5]furo[3,2-d]pyrimidines. Tetrahedron, 69(34), 7128-7137.

- Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 78(Pt 11), 1085–1092.

- Chivers, T., et al. (2017). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Inorganic Chemistry, 56(22), 14167-14178.

- Al-Omair, M. A., & Elsaedany, M. M. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(11), 2588.

- Vitaku, E., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.

-

SpectraBase. (n.d.). 3,5-difluoro-2,6-dimethoxy-4-(2-methoxyphenoxy)pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

OUCI. (n.d.). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Retrieved from [Link]

-

SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Retrieved from [Link]

- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 485-506.

- Vitaku, E., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.

Sources

- 1. 159783-22-9 CAS MSDS (4-Amino-3,5-difluoropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Amino-3,5-difluoropyridine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of Fluorinated Pyridines

An In-depth Technical Guide to 3,5-Difluoropyridin-4-amine (CAS: 159783-22-9)

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Within this context, this compound has emerged as a particularly valuable building block. Its difluorinated pyridine core presents an electron-deficient aromatic system, primed for specific chemical transformations, while the 4-amino group provides a versatile handle for further derivatization. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical role in the development of next-generation therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound is a white to light yellow crystalline solid.[3][4] Its identity and core properties are summarized below, providing the foundational data required for its application in a research setting.

| Property | Value | Source(s) |

| CAS Number | 159783-22-9 | [3][5][6] |

| Molecular Formula | C₅H₄F₂N₂ | [5][7] |

| Molecular Weight | 130.10 g/mol | [5][6][7] |

| Appearance | White to Yellow Solid / Powder | [3][4] |

| Melting Point | 102-105 °C | [5] |

| Boiling Point | 175 °C (Predicted) | [5] |

| Purity | Typically ≥97-98% | [3][5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3,5-Difluoro-4-pyridinamine, 4-Amino-3,5-difluoropyridine | [6][7] |

| InChI Key | XWAOYJHUAQFFMT-UHFFFAOYSA-N | [3][5][6] |

| SMILES | C1=C(C(=C(C=N1)F)N)F | [5][6] |

Spectral Characterization: Full spectral data, including ¹H NMR, ¹³C NMR, IR, and MS, are essential for confirming the identity and purity of the compound. This data is typically available from commercial suppliers or can be found in chemical databases such as ChemicalBook.[8] The ¹³C-NMR chemical shifts, in particular, can provide significant insight into the electronic effects of the amino and fluoro substituents on the pyridine ring.[9]

Synthesis and Chemical Reactivity: A Tale of Nucleophilic Aromatic Substitution

The chemistry of this compound is dominated by the electronic properties of its fluorinated pyridine ring. The powerful electron-withdrawing effects of the two fluorine atoms and the ring nitrogen atom render the carbon skeleton highly electron-deficient. This property is the key to both its synthesis and its subsequent reactivity.

Plausible Synthetic Pathways

While specific, detailed preparations of this compound are not extensively documented in readily available literature, its synthesis can be logically inferred from established methods for preparing fluorinated pyridines. A common industrial strategy involves the halogen exchange (HALEX) reaction of polychlorinated pyridines, followed by selective amination.[10] A more targeted laboratory-scale synthesis could proceed via a precursor like 3,5-difluoro-4-iodopyridine.

The diagram below illustrates a plausible, high-level synthetic workflow.

Caption: Plausible synthetic workflow for this compound.

Protocol Insight: The initial step leverages the high reactivity of pentafluoropyridine towards nucleophilic aromatic substitution (SₙAr).[11] The reaction with sodium iodide in a polar aprotic solvent like DMF preferentially displaces the fluorine at the 4-position to yield 2,3,5,6-tetrafluoro-4-iodopyridine.[12] While the target is the 3,5-difluoro isomer, this illustrates the principle. A more direct route to 3,5-difluoro-4-iodopyridine[13][14] would be an ideal starting point. The subsequent conversion of the iodo-intermediate to the final 4-amino product can be achieved through various amination methods, such as reaction with ammonia under pressure or more sophisticated transition-metal-catalyzed cross-coupling reactions.

Core Reactivity: The SₙAr Mechanism

The primary mode of reactivity for the 3,5-difluoropyridine core is nucleophilic aromatic substitution (SₙAr). In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group (in this case, one of the fluoride ions).[15][16] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16]

The presence of the nitrogen atom in the pyridine ring, along with the fluorine atoms, activates the ortho (2,6) and para (4) positions towards nucleophilic attack.[11][17] This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, a stabilizing feature.[17]

Caption: Generalized SₙAr mechanism on a difluoropyridine scaffold.

Causality in Reactivity:

-

Activation: The two fluorine atoms strongly withdraw electron density by induction, making the ring carbons more electrophilic and susceptible to attack.

-

Regioselectivity: While the 4-position is occupied by the amine, the 2 and 6-positions remain activated for potential SₙAr reactions, allowing for the synthesis of more complex, differentially substituted pyridines.

-

Amino Group Influence: The amino group at C4 is an electron-donating group by resonance. This slightly tempers the ring's overall electrophilicity compared to a non-aminated precursor but provides a crucial vector for building out molecular complexity.

Applications in Drug Discovery and Development

This compound is a privileged scaffold in medicinal chemistry, primarily due to the favorable properties it imparts to drug candidates.[1][7]

Kinase Inhibitors: A Hinge-Binding Powerhouse

The pyridine core is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[18] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket, a key interaction for potent inhibition.

The Role of Difluorination:

-

Enhanced Binding Affinity: The fluorine atoms can modulate the basicity (pKa) of the pyridine nitrogen, fine-tuning the strength of the hinge-binding interaction.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the scaffold more resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.[1]

-

Improved Selectivity & Potency: Strategic placement of fluorine can create favorable interactions with the protein target and block unwanted interactions, leading to higher potency and selectivity.[19][20][21]

The diagram below shows how the this compound core can be integrated into a generic kinase inhibitor structure.

Caption: Integration of the difluoropyridinamine scaffold in kinase inhibitors.

This scaffold is a key intermediate for pharmaceuticals targeting neurological disorders and various cancers.[7]

Agrochemicals

Beyond pharmaceuticals, fluorinated pyridines are vital in modern agriculture.[1] The compound serves as an intermediate in the synthesis of advanced herbicides and pesticides.[7] The fluorine atoms contribute to the metabolic stability and efficacy of the final active ingredient, leading to more potent and environmentally stable crop protection agents.[1]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as a warning-level hazard.[3][5][6]

GHS Hazard Profile

| Hazard Type | GHS Statement Code(s) | Description |

| Health | H302, H332 | Harmful if swallowed or if inhaled.[3] |

| Skin | H315, H317 | Causes skin irritation. May cause an allergic skin reaction.[3][5] |

| Eye | H319 | Causes serious eye irritation.[5][6] |

| Respiratory | H335 | May cause respiratory irritation.[6] |

Recommended Handling and Storage Protocols

A self-validating safety system requires adherence to the following protocols.

| Protocol | Specification | Rationale |

| Storage | Store at 2-8°C in a dry, dark place under an inert atmosphere.[3][5][7] | Prevents degradation from heat, light, moisture, and oxygen. |

| Ventilation | Use only in a well-ventilated area, preferably a chemical fume hood.[22] | Minimizes inhalation of powder or vapors, addressing H332 and H335 hazards. |

| PPE | Wear protective gloves (nitrile), safety glasses with side shields or goggles, and a lab coat.[22] | Prevents skin and eye contact, addressing H315, H317, and H319 hazards. |

| Handling | Avoid breathing dust/fumes. Wash hands thoroughly after handling.[22] Do not eat, drink, or smoke when using this product. | Standard chemical hygiene practices to prevent ingestion and exposure. |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | Immediate dilution and flushing to mitigate serious eye irritation. |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[5][22] | Removes contaminant and addresses potential allergic reactions. |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[22] | Ensures compliance with environmental regulations. |

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its carefully arranged structure—an activated pyridine ring functionalized with a reactive amine—provides a robust platform for constructing complex molecules with fine-tuned biological and physical properties. For researchers in drug discovery and agrochemical development, a thorough understanding of this compound's properties, reactivity, and handling is essential for leveraging its full potential to address pressing challenges in human health and agriculture.

References

- Vertex AI Search. (n.d.). 3,5-Difluoro-4-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China.

- J&K Scientific. (n.d.). This compound, 98% | 159783-22-9.

- Sigma-Aldrich. (n.d.). This compound | 159783-22-9.

- BenchChem. (2025). Comparative Guide to 4-Amino-3,5-difluoropyridin-2-ol Analogs and Their Potential as Kinase Inhibitors.

- Fisher Scientific. (n.d.). 4-Amino-3,5-difluoropyridine, 97%, Thermo Scientific.

- Chem-Impex. (n.d.). 3,5-Difluoro-pyridin-4-ylamine.

- Sigma-Aldrich. (2021). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 159783-22-9 CAS MSDS (4-Amino-3,5-difluoropyridine) Melting.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ECHEMI. (n.d.). 3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innovation.

- BenchChem. (n.d.). Reactivity and Reaction Mechanisms of 2 Amino 3,5 Difluoropyridine.

- European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2.

- ChemicalBook. (n.d.). 4-Amino-3,5-difluoropyridine(159783-22-9) 1H NMR spectrum.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Oakwood Chemical. (n.d.). 3,5-Difluoro-4-iodopyridine.

- Thermo Fisher Scientific. (n.d.). 4-Amino-3,5-difluoropyridine, 97% 1 g | Buy Online.

- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

-

Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373-86. Retrieved January 4, 2026, from [Link]

- Gawinecki, R., et al. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

-

Banks, R. E., et al. (n.d.). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic. Retrieved January 4, 2026, from [Link]

-

Asquith, C. R. M., & Tizzard, G. J. (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Zhdankin, V. V. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Retrieved January 4, 2026, from [Link]

-

Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542. Retrieved January 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 3. This compound | 159783-22-9 [sigmaaldrich.cn]

- 4. 4-Amino-3,5-difluoropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 4-Amino-3,5-difluoropyridine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Amino-3,5-difluoropyridine(159783-22-9) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]

- 12. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. 3,5-Difluoro-4-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 14. 3,5-Difluoro-4-iodopyridine [oakwoodchemical.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. benchchem.com [benchchem.com]

- 19. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

Spectroscopic Data for 3,5-Difluoropyridin-4-amine: A Technical Guide

Introduction

3,5-Difluoropyridin-4-amine is a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The introduction of fluorine atoms onto the pyridine ring dramatically alters its electronic properties, influencing reactivity, metabolic stability, and intermolecular interactions. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this compound. The insights presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a predictive and interpretative framework for scientists working with this molecule.

Molecular Structure and Key Features

The structure of this compound features a pyridine ring substituted with an amino group at the C4 position and fluorine atoms at the C3 and C5 positions. This symmetrical substitution pattern simplifies certain aspects of its spectroscopic signatures, particularly in NMR.

Caption: Workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the key features will be the N-H vibrations of the primary amine, C-F stretches, and the aromatic ring vibrations.

Predicted IR Absorption Bands

The following table outlines the expected vibrational frequencies and their assignments, based on established ranges for aromatic amines and fluoroaromatic compounds. [1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching (2 bands) |

| 3250 - 3150 | Weak | Overtone of N-H bend |

| 1650 - 1580 | Strong | N-H scissoring (bending) |

| 1610 - 1550 | Medium | C=C and C=N ring stretching |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

| 1250 - 1100 | Strong | C-F stretching |

| 910 - 665 | Strong, Broad | N-H wagging |

Interpretation of Key Bands

-

N-H Stretching: As a primary amine, two distinct bands are expected in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. [1]The presence of two peaks is a definitive indicator of the -NH₂ group.

-

N-H Bending: A strong absorption between 1650-1580 cm⁻¹ is characteristic of the N-H scissoring vibration of a primary amine. [2]* C-F Stretching: The highly polar C-F bonds will give rise to very strong absorption bands in the fingerprint region, typically between 1250-1100 cm⁻¹.

-

Aromatic C-N Stretch: The stretching vibration of the bond between the aromatic ring and the amine nitrogen is expected to be a strong band in the 1350-1250 cm⁻¹ range. [1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. The symmetry of this compound simplifies the spectra, providing a clear picture of its structure. While direct experimental spectra are not widely published, accurate predictions can be made based on substituent effects and data from analogous compounds. [3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals: one for the aromatic protons and one for the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~8.0 - 8.2 | Triplet (t) | ~2-3 Hz (⁴JHF) |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - |

| Solvent: CDCl₃ or DMSO-d₆ |

Interpretation:

-

H-2, H-6: Due to the molecule's C₂ symmetry, the protons at positions 2 and 6 are chemically equivalent. They appear as a single signal. This signal is split into a triplet by coupling to the two equivalent fluorine atoms at positions 3 and 5 (⁴JHF coupling).

-

-NH₂: The amine protons are typically exchangeable and often appear as a broad singlet. [2]The chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show three distinct signals for the aromatic carbons due to symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Coupling Constant (J, Hz) |

| C-2, C-6 | ~135 - 140 | Doublet of Doublets (dd) | ²JCF ≈ 15-25, ⁴JCF ≈ 3-5 |

| C-3, C-5 | ~150 - 155 | Doublet (d) | ¹JCF ≈ 240-260 |

| C-4 | ~130 - 135 | Triplet (t) | ²JCF ≈ 20-30 |

| Solvent: CDCl₃ or DMSO-d₆ |

Interpretation:

-

C-3, C-5: These carbons are directly attached to fluorine, resulting in a large one-bond coupling constant (¹JCF) and a significant downfield shift. [3]* C-4: This carbon is coupled to two equivalent fluorine atoms, resulting in a triplet with a two-bond coupling constant (²JCF).

-

C-2, C-6: These carbons are coupled to the adjacent fluorine (²JCF) and the fluorine across the ring (⁴JCF), likely resulting in a doublet of doublets in a fluorine-coupled spectrum.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides direct information about the fluorine environments.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-3, F-5 | -125 to -135 | Triplet (t) | ~2-3 Hz (⁴JFH) |

| Reference: CFCl₃ at 0 ppm |

Interpretation: The two fluorine atoms are equivalent and will appear as a single signal. This signal will be split into a triplet due to coupling with the two equivalent protons at H-2 and H-6 (a four-bond coupling, ⁴JFH). The chemical shift is predicted based on values for similar fluoropyridine environments. [5]

Caption: Key ¹H-¹⁹F coupling (⁴JHF) in this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if the solvent does not provide a reference signal.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F). Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set spectral width to cover the expected range (e.g., 0-10 ppm).

-

Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

-

Co-add 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set spectral width to cover the expected range (e.g., 0-180 ppm).

-

A relaxation delay of 2 seconds is typical. A large number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard one-pulse ¹⁹F spectrum.

-

Set the spectral width to cover the expected range for fluoroaromatics.

-

Reference the spectrum appropriately (e.g., relative to an external CFCl₃ standard).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the signals in the ¹H spectrum and reference all spectra to the appropriate standard.

Conclusion

The spectroscopic characterization of this compound is straightforward due to its high degree of symmetry. Mass spectrometry readily confirms the molecular formula, while IR spectroscopy provides clear evidence of the primary amine and C-F functional groups. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) offers unambiguous structural proof, with predictable chemical shifts and coupling patterns that reflect the unique electronic environment created by the fluorine and amino substituents. This guide provides a robust framework for researchers to acquire, interpret, and validate the spectroscopic data for this important chemical entity.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 4, 2026, from a URL provided by the grounding tool.

-

PubChem. (n.d.). 3,5-Difluoropyridin-2-amine. Retrieved January 4, 2026, from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Amino-3,5-difluoropyridine. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). 3,5-difluoro-4-pyridinamine (C5H4F2N2). Retrieved January 4, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 4, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. Retrieved January 4, 2026, from a URL provided by the grounding tool.

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved January 4, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved January 4, 2026, from a URL provided by the grounding tool.

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 4, 2026, from a URL provided by the grounding tool.

-

ResearchGate. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved January 4, 2026, from [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and DFT studies of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved January 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(3,5-difluoropyridin-4-yl)ethan-1-amine hydrochloride. Retrieved January 4, 2026, from [Link]

-

PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2022). 4-Amino-3,5-dichloropyridine. Retrieved January 4, 2026, from [Link]

Sources

The Strategic Synthesis and Latent Reactivity of 3,5-Difluoropyridin-4-amine: A Guide for the Modern Medicinal Chemist

Abstract

3,5-Difluoropyridin-4-amine is a pivotal building block in contemporary drug discovery, particularly in the design of kinase inhibitors. The strategic placement of fluorine atoms on the pyridine ring profoundly influences the molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability, thereby enhancing its potential as a pharmacophore. This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its synthesis, explore its reactivity profile, and present detailed experimental protocols for key transformations.

The Significance of Fluorine in Pyridine Scaffolds

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. In the context of pyridine-based scaffolds, the introduction of fluorine at the 3 and 5 positions imparts a unique electronic signature. The strong electron-withdrawing nature of fluorine atoms significantly modulates the electron density of the pyridine ring, rendering it more susceptible to nucleophilic attack and influencing its interaction with biological targets.[1] This strategic fluorination can lead to improved metabolic stability, increased bioavailability, and enhanced binding affinity of drug candidates.[1]

Synthesis of this compound: A Strategic Approach

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be devised based on established methodologies for the preparation of analogous fluorinated aminopyridines. The most logical approach involves the nucleophilic aromatic substitution (SNAr) on a highly halogenated pyridine precursor.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound can be envisioned to proceed via the amination of a suitable trifluoropyridine precursor, such as 3,4,5-trifluoropyridine. The rationale behind this approach lies in the well-established principles of SNAr reactions on electron-deficient aromatic systems.[2] The fluorine atoms significantly activate the pyridine ring towards nucleophilic attack.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route to this compound.

In-Depth Mechanistic Rationale

The SNAr mechanism in this context involves the following key steps:

-

Nucleophilic Attack: The ammonia molecule, a potent nucleophile, attacks the electron-deficient C4 position of the 3,4,5-trifluoropyridine ring. This position is sterically accessible and electronically activated by the flanking fluorine atoms.

-

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[3] The negative charge is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing fluorine atoms.

-

Departure of the Leaving Group: The fluoride ion at the C4 position, a good leaving group in SNAr reactions, is subsequently eliminated, leading to the restoration of aromaticity and the formation of the final product, this compound.

The regioselectivity of the amination is directed to the C4 position due to the combined electronic effects of the two meta-fluorine atoms and the nitrogen atom in the pyridine ring, which make the C4 position the most electrophilic.

Experimental Protocol (Inferred)

This protocol is inferred from general procedures for the amination of fluorinated pyridines.[4]

Materials:

-

3,4,5-Trifluoropyridine

-

Aqueous ammonia (28-30%) or ammonia gas

-

A suitable high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Reaction vessel equipped with a magnetic stirrer, reflux condenser, and temperature probe

Procedure:

-

In a clean, dry reaction vessel, dissolve 3,4,5-trifluoropyridine (1.0 eq) in the chosen solvent.

-

Add aqueous ammonia (excess, e.g., 5-10 eq) to the solution. Alternatively, bubble ammonia gas through the solution.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will need to be determined empirically.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Key Parameters for Synthesis Optimization

| Parameter | Range/Options | Rationale |

| Solvent | DMF, DMSO, NMP | High boiling point, polar aprotic to facilitate SNAr. |

| Temperature | 80 - 150 °C | To overcome the activation energy of the reaction. |

| Ammonia Source | Aqueous NH3, NH3 gas | Availability and ease of handling. |

| Reaction Time | 4 - 24 hours | Dependent on temperature and substrate reactivity. |

Reactivity Profile of this compound

The reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atoms.

Reactivity of the Pyridine Ring

The pyridine ring, despite the presence of the activating amino group, remains relatively electron-deficient due to the two fluorine atoms. This makes further nucleophilic aromatic substitution on the ring challenging under standard conditions. However, the ring nitrogen can still undergo protonation or alkylation.

Reactivity of the Amino Group

The amino group at the C4 position is the primary site of reactivity for electrophilic reagents. It can readily undergo a variety of transformations, making this compound a versatile intermediate.

Diagram 2: Reactivity of the Amino Group

Caption: Key reactions involving the amino group of the title compound.

Key Reactions of the Amino Group:

-

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce further diversity.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many bioactive molecules.

-

Alkylation: The amino group can be alkylated with alkyl halides, although over-alkylation can be a potential side reaction.

-

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[5] This diazonium salt can then be subjected to a variety of Sandmeyer-type reactions to introduce other functional groups at the C4 position.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 3,5-difluoro-4-aminopyridine scaffold is a privileged motif in the design of kinase inhibitors. The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4] The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve the overall pharmacokinetic profile of the inhibitor.

Table 2: Representative Kinase Inhibitors Incorporating the Aminopyridine Scaffold

| Kinase Target | Inhibitor Scaffold | Key Interactions |

| PIM Kinases | Aminopiperidyl/cyclohexyl pan PIM inhibitors | Hydrogen bonding with the kinase hinge region.[6] |

| CDK2 | N-(pyridin-3-yl)pyrimidin-4-amine analogues | Interactions with the binding site residues of CDK2. |

| VEGFR-2 | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives | ATP-competitive inhibition. |

Conclusion

This compound is a molecule of significant strategic importance in medicinal chemistry. While its direct synthesis may not be widely published, a robust synthetic route can be rationally designed based on the principles of nucleophilic aromatic substitution. Its reactivity is dominated by the versatile amino group, which allows for a wide range of derivatizations. The unique electronic properties conferred by the fluorine atoms make this scaffold a valuable component in the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively synthesize and utilize this key building block in their drug discovery endeavors.

References

-

Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373–8386. [Link]

-

European Patent Office. (1986). Process for the preparation of fluorinated pyridines (EP 0192287 A2). [Link]

-

Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]

-

Wikipedia contributors. (2023, December 29). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

-

Asquith, C. R. M., & Tizzard, G. J. (2018). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. (2021, March 15). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

PubChem. (n.d.). 3,5-Difluoropyridin-2-amine. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373-86. [Link]

-

Zaky, H., et al. (2015). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2347-2356. [Link]

-

G. D. C. (2020). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 22(34), 19047-19061. [Link]

Sources

- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Solubility of 3,5-Difluoropyridin-4-amine in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Building Block

Welcome to this in-depth technical guide on the solubility of 3,5-Difluoropyridin-4-amine. As a pivotal building block in medicinal chemistry, particularly in the development of novel therapeutics, a thorough understanding of its behavior in various solvent systems is paramount for researchers, scientists, and drug development professionals. The strategic placement of fluorine atoms on the pyridine ring significantly influences the molecule's electronic properties, pKa, and intermolecular interactions, thereby dictating its solubility profile.[1] This guide moves beyond a simple recitation of data, offering a comprehensive framework for both understanding the theoretical underpinnings of this compound's solubility and for generating reliable, in-house experimental data. We will delve into the causality behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for producing robust and reproducible results.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₄F₂N₂ | [1] |

| Molecular Weight | 130.10 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 100-105 °C | [3] |

| Predicted pKa | 5.12 ± 0.24 | ChemicalBook |

| Predicted Aqueous Solubility | 5.51 mg/mL to 23.0 mg/mL | [4] |

Note: The provided aqueous solubility values are predicted and may vary from experimental results. A rigorous experimental determination is always recommended.

The presence of an amine group and a pyridine nitrogen atom provides sites for hydrogen bonding, both as donors (from the amine) and acceptors (at the pyridine nitrogen). The two fluorine atoms are strong electron-withdrawing groups, which will influence the overall polarity and the basicity of the pyridine nitrogen.

Theoretical Framework for Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This is a function of several intermolecular forces:

-

Hydrogen Bonding: The ability of the amine group to donate hydrogen bonds and the pyridine nitrogen to accept them is a primary driver of solubility in protic solvents like alcohols (methanol, ethanol).

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine and nitrogen atoms. This will favor solubility in polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Van der Waals Forces: These non-specific interactions contribute to the solubility in all solvents but are particularly important in less polar solvents.

The interplay of these forces, along with the crystal lattice energy of the solid solute, determines the extent of dissolution. For instance, while pyridine itself is highly soluble in a range of non-polar and polar organic solvents, the introduction of the amine and fluorine substituents on this compound will modulate these interactions.[5]

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Mandatory Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent (e.g., methanol, ethanol, acetone, tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period to allow for the settling of the solid.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock, prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dilute an aliquot of the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.

-

HPLC Analysis: Analyze the standard solutions and the diluted sample by HPLC with UV detection. A C18 column is often a good starting point for pyridine derivatives. The mobile phase will depend on the solvent used for the solubility study but will typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the diluted sample from this curve and then calculate the original solubility, accounting for the dilution factor.

-

Solubility Profile of this compound

The following table presents the expected solubility trends and provides a template for recording experimentally determined values.

| Organic Solvent | Polarity Index | Expected Solubility Trend | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Methanol | 0.762 | High | To be determined experimentally |

| Ethanol | 0.654 | High | To be determined experimentally |

| Isopropanol | 0.546 | Moderate to High | To be determined experimentally |

| Acetone | 0.355 | Moderate to High | To be determined experimentally |

| Tetrahydrofuran (THF) | 0.207 | Moderate | To be determined experimentally |

| Dimethylformamide (DMF) | 0.386 | High | To be determined experimentally |

| Dimethyl Sulfoxide (DMSO) | 0.444 | High | To be determined experimentally |

Polarity Index values are relative to water (1.000).

Discussion of Expected Solubility Behavior

Based on the molecular structure of this compound, we can anticipate certain solubility trends. The high polarity and hydrogen bonding capabilities suggest that solubility will be highest in polar protic solvents like methanol and ethanol, and in polar aprotic solvents such as DMF and DMSO. In solvents of intermediate polarity like acetone and THF, moderate to high solubility is expected. The solubility in non-polar solvents such as hexanes or toluene is predicted to be low.

The presence of the two fluorine atoms can have a complex effect. While they increase the polarity of the C-F bonds, they can also reduce the ability of the aromatic ring to participate in π-π stacking interactions, which could either increase or decrease solubility depending on the solvent environment.

Conclusion and Future Directions

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in a range of organic solvents. By following the detailed shake-flask protocol and employing HPLC for quantification, researchers can generate reliable and reproducible data that is critical for the successful application of this important pharmaceutical intermediate. Future work should focus on populating the solubility table with experimental data and exploring the effect of temperature on solubility to construct comprehensive solubility curves. Such data will be invaluable for process optimization, formulation development, and predictive modeling in the ongoing quest for new and improved therapeutics.

References

- PubChem. (n.d.). 3,4-Difluoropyridin-2-amine. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 4-Amino-3,5-difluoropyridine.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PubChem. (n.d.). 3,5-Difluoropyridin-2-amine. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 2-Amino-3,5-difluoropyridine 97%.

- Solubility of Things. (n.d.). Pyridine.

-

ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

- PubChem. (n.d.). 3,5-Difluoropyridin-2-amine. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 2-Amino-3,5-difluoropyridine 97%.

- Google Patents. (2014). Patent Application Publication.

- Chem.info. (n.d.). 4-aminopyridine.

- Solubility of Things. (n.d.). Pyridine.

- United States Biological. (n.d.). 4-Amino-3,5-dichlorodifluoropyridine CAS 2840-00-8.

- ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

- ChemScene. (n.d.). 1270475-95-0 | 1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethan-1-amine.

- BLD Pharm. (n.d.). 159783-22-9|this compound.

- ChemicalBook. (n.d.). 4-Amino-3,5-difluoropyridine.

Sources

- 1. 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Difluoropyridin-2-amine | C5H4F2N2 | CID 119006278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-3,5-difluoropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 159783-22-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of 3,5-Difluoropyridin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern drug design, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties. Within the vast landscape of fluorinated heterocycles, the 3,5-difluoropyridin-4-amine scaffold has emerged as a privileged motif, particularly in the pursuit of highly selective and potent kinase inhibitors. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry. We will explore the fundamental physicochemical impact of the vicinal fluorine atoms and the 4-amino group, dissect its role as a key pharmacophore in kinase inhibition with a focus on p38 MAP kinase inhibitors as a case study, and present a detailed, field-proven synthetic protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Rationale for Fluorinated Pyridines in Drug Discovery

The pyridine ring is a ubiquitous scaffold in a multitude of approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of fluorine atoms onto this privileged core can profoundly influence a molecule's properties in several advantageous ways:[2][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance a drug candidate's half-life and oral bioavailability.[2]

-

Modulation of Basicity: The high electronegativity of fluorine atoms can lower the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects, improving cell permeability, and mitigating potential hERG channel interactions.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[1]

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive conformation for optimal target engagement.

The this compound scaffold strategically combines these benefits, presenting a unique constellation of properties for medicinal chemists to exploit.

Physicochemical Properties and Synthetic Strategy

Key Physicochemical Characteristics

The 3,5-difluoro substitution pattern on the 4-aminopyridine core imparts a distinct electronic signature. The two electron-withdrawing fluorine atoms significantly reduce the electron density of the pyridine ring and lower the basicity of the ring nitrogen. The 4-amino group, a strong electron-donating group, counteracts this effect to some extent, resulting in a finely tuned electronic environment.

| Property | Value | Source |

| Molecular Formula | C₅H₄F₂N₂ | [4] |

| Molecular Weight | 130.10 g/mol | [4] |

| CAS Number | 159783-22-9 | [4] |

A Proposed Synthetic Protocol

While multiple synthetic routes to fluorinated aminopyridines exist, a robust and scalable approach is critical for its application in drug discovery programs. Drawing from established methodologies for related compounds, a reliable synthesis of this compound can be envisioned starting from commercially available precursors. A potential synthetic pathway involves the fluorination of a polychlorinated pyridine followed by a nucleophilic aromatic substitution to introduce the amine functionality.[1]

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine (A key intermediate and structural analog)

This protocol, adapted from patent literature, describes the synthesis of a closely related analog and provides a strong foundation for the synthesis of this compound.[1]

-

Fluorination of Pentachloropyridine: In a suitable reaction vessel, pentachloropyridine is treated with an alkali-metal fluoride (e.g., potassium fluoride) in an appropriate solvent at elevated temperatures. This step results in the formation of 3,5-dichloro-2,4,6-trifluoropyridine.

-

Amination: The resulting 3,5-dichloro-2,4,6-trifluoropyridine is then subjected to amination by treatment with ammonia. This nucleophilic aromatic substitution selectively displaces the fluorine atom at the 4-position to yield 4-amino-3,5-dichloro-2,6-difluoropyridine.

Note: This protocol is for a related compound and may require optimization for the synthesis of this compound.

Application in Kinase Inhibition: A Case Study of p38 MAP Kinase Inhibitors

The unique stereoelectronic properties of the difluoro-amino-pyridine core make it an excellent pharmacophore for targeting the ATP-binding site of kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, while the fluorine atoms can enhance binding affinity and selectivity.

A compelling example of the utility of a closely related scaffold is found in the development of potent and selective p38 MAP kinase inhibitors.[5] While these inhibitors feature a 2,6-diamino-3,5-difluoropyridinyl core, the structure-activity relationship (SAR) data provides invaluable insights into the potential of this compound.

Structure-Activity Relationship (SAR) of 2,6-Diamino-3,5-difluoropyridinyl Heterocycles

A study on 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles revealed that this scaffold is a potent inhibitor of p38α MAP kinase. The 2,6-diamino groups are crucial for activity, likely forming key hydrogen bonds within the kinase active site. The 3,5-difluoro substitution pattern was found to be optimal for potency and selectivity.[5]

| Compound | p38α IC₅₀ (nM) | TNFα release IC₅₀ (nM) |

| Pyridinylimidazole 11 | 10 | 10 |

| Pyridinylpyrrole analog | 50 | 100 |

| Pyridinyloxazole analog | >1000 | >1000 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2002, 12(16), 2109-12.[5]

This data strongly suggests that the 3,5-difluoro-amino-pyridine core is a highly effective scaffold for p38 MAP kinase inhibition. It is highly probable that the this compound moiety would serve as an equally, if not more, effective isostere, warranting its exploration in kinase inhibitor design.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling pathway plays a critical role in cellular responses to inflammatory cytokines and stress. Its dysregulation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it a key therapeutic target.

Sources

- 1. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p38 MAP kinase inhibitor | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Biological Activity of 3,5-Difluoropyridin-4-amine and its Analogs

Abstract

The 3,5-difluoropyridin-4-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for a diverse range of biologically active molecules. The strategic incorporation of fluorine atoms onto the pyridine ring profoundly influences the compound's physicochemical properties, leading to enhanced metabolic stability, increased bioavailability, and improved target binding affinity.[1] This guide provides an in-depth analysis of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic potential of this compound and its analogs. We will explore its role in targeting a variety of proteins, including kinases, ion channels, and other receptors implicated in cancer, infectious diseases, and neurological disorders. Detailed experimental protocols and workflows are provided to equip researchers in the field of drug development with the necessary tools to explore this promising chemical space.

Introduction: The Significance of Fluorinated Pyridines

Nitrogen-containing heterocycles are fundamental components of a vast number of FDA-approved drugs, with the pyridine ring being one of the most prevalent.[2] The introduction of fluorine atoms, a common strategy in drug design known as "fluorine chemistry," imparts unique characteristics to the parent molecule. Fluorine's high electronegativity and small size can alter the pKa of nearby functional groups, modulate lipophilicity, and block sites of metabolism, often leading to superior pharmacokinetic and pharmacodynamic profiles.[1]

The this compound core, in particular, combines the essential pharmacophoric features of the aminopyridine group with the benefits of meta-positioned fluorine atoms. This arrangement creates a unique electronic and steric profile that has been successfully exploited to develop potent and selective modulators of various biological targets. This guide will dissect the multifaceted biological activities of this scaffold and its derivatives.

Synthesis Strategies for Fluorinated Aminopyridines

The synthesis of fluorinated pyridines, especially with fluorine at the meta-position (positions 3 and 5), presents unique chemical challenges due to the electron-deficient nature of the pyridine ring, which disfavors nucleophilic aromatic substitution.[3] Traditional methods often require harsh conditions and may result in low yields.

A notable advancement involves the use of pyridine N-oxides as precursors. The N-oxide activates the pyridine ring, facilitating nucleophilic substitution. For instance, a common route to a related compound, 3-fluoro-4-aminopyridine, involves the direct fluorination of a 3-bromo-4-nitropyridine N-oxide intermediate, followed by catalytic hydrogenation to reduce the nitro group to the desired amine.[3] This approach is efficient and can be adapted for radiolabeling with fluorine-18, which is crucial for positron emission tomography (PET) imaging studies.[3]

Caption: General synthetic route using a pyridine N-oxide precursor.

Diverse Mechanisms of Action and Biological Targets

Analogs of this compound have demonstrated activity against a wide array of biological targets, underscoring the scaffold's versatility.

-

Kinase Inhibition: Many aminopyridine derivatives function as ATP-competitive kinase inhibitors. The pyridine core acts as a hinge-binder, forming critical hydrogen bonds with the kinase's backbone. Analogs have shown inhibitory activity against serine/threonine kinases such as CDK5, GSK3, DYRK1A, and CLK1, which are implicated in neurodegenerative diseases like Alzheimer's and in cancer.[4] In the realm of infectious diseases, 3,5-diaryl-2-aminopyridine analogs have been identified as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-oh kinase (PfPI4K), a crucial enzyme for the malaria parasite's life cycle.[5][6]

-

Ion Channel Modulation: The parent compound, 4-aminopyridine (4-AP), is a known potassium channel blocker used to treat multiple sclerosis.[3] Fluorinated derivatives are being investigated to improve potency and CNS penetration for imaging demyelination and potentially for therapeutic use.[3]

-

Receptor Modulation: The structural flexibility of the aminopyridine scaffold allows for the development of ligands for G-protein-coupled receptors (GPCRs). For example, different series of aminopyridine analogs have been developed as potent adenosine receptor ligands and dopamine D4 receptor antagonists, highlighting potential applications in cardiovascular and neurological disorders, respectively.[7][8]

-